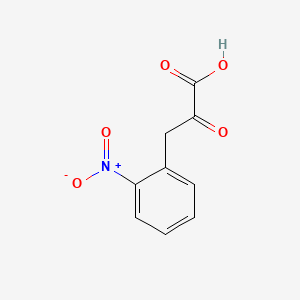

2-Nitrophenylpyruvic acid

Descripción general

Descripción

2-Nitrophenylpyruvic acid is an organic compound with the chemical formula C9H7NO5. It is a yellow crystalline powder that is soluble in acidic water and polar solvents such as alcohols and ketones. This compound is stable at room temperature but decomposes when heated . It has a wide range of applications in organic synthesis, particularly as an intermediate in the synthesis of biologically active compounds, such as drugs, dyes, and pesticides .

Mecanismo De Acción

Mode of Action

The mode of action of 2-Nitrophenylpyruvic acid involves a reduction process . A 7-electron reduction is responsible for the electrochemical reaction causing the reduction of this compound . This reduction leads to the formation of an indole intermediate, which is then oxidatively cleaved .

Biochemical Pathways

The reduction of this compound to an indole intermediate suggests involvement in pathways related to indole and its derivatives .

Result of Action

The result of the action of this compound is the formation of anthranilic acid as the end-of-discharge product . This suggests that the compound may have potential applications in the production of anthranilic acid and its derivatives.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the discharge performance of the cell containing this compound was investigated under different parametric variations such as temperature, nature of electrolyte, current drain, and zeolite modification . .

Análisis Bioquímico

Biochemical Properties

2-Nitrophenylpyruvic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as transaminases and dehydrogenases, which are crucial for amino acid metabolism and energy production. The compound acts as a substrate for these enzymes, facilitating the transfer of amino groups and the oxidation-reduction reactions necessary for cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses to external stimuli. Additionally, this compound can impact gene expression by acting as a regulator of transcription factors, thereby influencing the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the activation or repression of target genes, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at room temperature but decomposes when heated . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research. Its stability and degradation profile are important considerations for experimental design and interpretation of results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular metabolism and function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the citric acid cycle. It interacts with enzymes such as transaminases and dehydrogenases, which facilitate the conversion of amino acids and the production of energy. These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The transport and distribution of this compound are essential for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the mitochondria or the cytoplasm. The localization of this compound can influence its activity and function, as it interacts with different biomolecules within these compartments .

Métodos De Preparación

2-Nitrophenylpyruvic acid is typically prepared through an acid-base catalyzed reaction involving a mixture of p-nitrobenzaldehyde and acetoacetic acid . The specific preparation method and reaction conditions can be adjusted according to actual requirements. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Análisis De Reacciones Químicas

2-Nitrophenylpyruvic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include zinc in acetic acid for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions include indole derivatives and anthranilic acid .

Aplicaciones Científicas De Investigación

2-Nitrophenylpyruvic acid has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

Comparación Con Compuestos Similares

2-Nitrophenylpyruvic acid can be compared with other similar compounds, such as:

- 2-Hydroxyphenylacetic acid

- 2-Thiophenecarboxylic acid

- 2-Nitroterephthalic acid

- 2-Bromophenylacetic acid

- 2-Naphthaleneacetic acid

What sets this compound apart is its unique combination of a nitro group and carbonyl/carboxylic moieties, which contribute to its distinct chemical reactivity and applications .

Actividad Biológica

2-Nitrophenylpyruvic acid (C9H7NO5) is an organic compound characterized by its yellow crystalline structure, which is soluble in acidic water and polar solvents. This compound has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, biochemical interactions, metabolic pathways, and potential therapeutic applications.

Mode of Action

The primary mode of action for this compound involves its reduction to form an indole intermediate, which subsequently leads to the production of anthranilic acid. This reduction process is crucial for its biological activity and is mediated by various enzymes such as transaminases and dehydrogenases, which facilitate amino acid metabolism and energy production.

Biochemical Pathways

The compound plays a significant role in several biochemical pathways:

- Amino Acid Metabolism : It acts as a substrate for key enzymes involved in the metabolism of amino acids.

- Citric Acid Cycle : It influences energy production through interactions with enzymes that regulate this cycle.

Cellular Effects

This compound modulates various cellular processes by:

- Influencing Cell Signaling : It impacts signaling pathways involving kinases and phosphatases, altering cellular responses to stimuli.

- Regulating Gene Expression : The compound can act on transcription factors, affecting the expression of genes related to metabolic pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. Low doses may enhance cellular metabolism, while high doses can induce oxidative stress and cellular damage. This biphasic response underscores the importance of dosage in therapeutic contexts .

Case Studies

- Photochemical Applications : In a study exploring photochemical cleavage mechanisms, this compound was used to demonstrate effective cleavage reactions in peptide backbones, highlighting its utility in protein chemistry .

- Synthesis of Derivatives : Various derivatives of this compound have been synthesized to assess their biological activities. For instance, reductions using asymmetric borane reducing agents yielded enantiomerically enriched products with potential therapeutic implications .

- Enzyme Interactions : The compound interacts with enzymes critical for cellular metabolism, facilitating essential biochemical reactions.

- Transport Mechanisms : Its transport within cells is mediated by specific transporters that ensure proper localization and function within cellular compartments .

Comparative Analysis

| Compound | Biological Activity | Distinguishing Features |

|---|---|---|

| This compound | Modulates enzyme activity; affects metabolism | Contains a nitro group influencing reactivity |

| 2-Hydroxyphenylacetic Acid | Anti-inflammatory properties | Hydroxy group enhances solubility |

| 2-Thiophenecarboxylic Acid | Antimicrobial activity | Thiophene ring contributes to bioactivity |

Propiedades

IUPAC Name |

3-(2-nitrophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCWRLDEYHZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203041 | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-32-5 | |

| Record name | 3-(2-Nitrophenyl)-2-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5461-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylpyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitrophenylpyruvic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVK99UGM9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 2-nitrophenylpyruvic acid highlighted in the provided research papers?

A1: The research papers primarily focus on utilizing this compound as a precursor for synthesizing indole derivatives. This is achieved through catalytic hydrogenation reactions involving various derivatives of this compound, such as its oxime, semicarbazone, and phenylhydrazone. [, , ] For instance, the catalytic hydrogenation of this compound oxime yields indole-2-carboxylic acid and 1-hydroxyindole-2-carboxylic acid. []

Q2: Can you elaborate on the reaction pathway of this compound leading to the formation of indole derivatives?

A2: While the papers don't delve into detailed reaction mechanisms, they highlight that the transformation of this compound derivatives to indoles likely involves a reduction of the nitro group to an amine, followed by a cyclization reaction. [, , ] This cyclization step is facilitated by the presence of the α-keto acid moiety in this compound, which ultimately leads to the formation of the indole ring system.

Q3: The research papers mention using various derivatives of this compound. Why is derivatization necessary?

A4: Derivatization of this compound serves multiple purposes. For instance, converting it into oximes, semicarbazones, or phenylhydrazones can modulate its reactivity and solubility, potentially influencing the yield and selectivity of the desired indole product. [, , ] Additionally, incorporating specific substituents within these derivatives allows for the synthesis of diversely substituted indoles, expanding the scope of accessible compounds for further investigation.

Q4: The synthesis of heterocyclic compounds like those described in the research often requires careful consideration of reaction conditions. What are some crucial factors influencing the synthesis of these compounds from this compound?

A5: The papers highlight that factors like the choice of catalyst, solvent, temperature, and reaction time significantly influence the yield and selectivity of the desired products. [, , ] Additionally, the specific substituents present on the this compound derivatives and the choice of coupling partners can also impact the reaction outcome. Optimizing these parameters is crucial for achieving efficient and controlled synthesis of the target heterocyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.